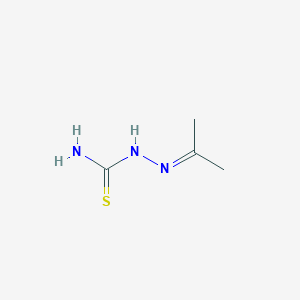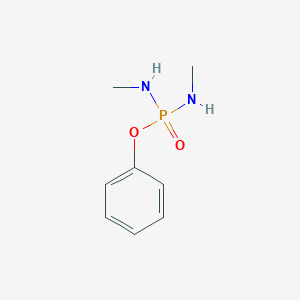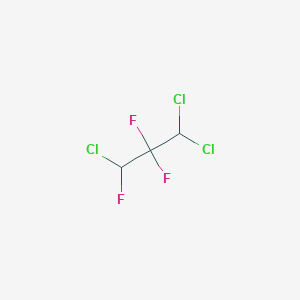
1,1,3-Trichloro-2,2,3-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichloro-2,2,3-trifluoropropane, also known as HCFC-123, is a colorless gas that has been widely used as a refrigerant and fire extinguishing agent. Due to its ozone-depleting potential, HCFC-123 has been phased out under the Montreal Protocol. However, its unique chemical properties have made it a subject of interest in scientific research.
Wirkmechanismus
1,1,3-Trichloro-2,2,3-trifluoropropane acts as a halocarbon, which means it contains halogen atoms that can react with ozone in the atmosphere. When 1,1,3-Trichloro-2,2,3-trifluoropropane is released into the atmosphere, it can react with sunlight and break down into other compounds that can deplete the ozone layer.
Biochemical and Physiological Effects:
1,1,3-Trichloro-2,2,3-trifluoropropane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent greenhouse gas, which can contribute to climate change.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,3-Trichloro-2,2,3-trifluoropropane has some advantages for use in lab experiments, such as its low toxicity and high solubility in organic compounds. However, due to its ozone-depleting potential, it is not recommended for use in experiments that require large amounts of the gas.
Zukünftige Richtungen
1. Development of alternative refrigerants and fire extinguishing agents that do not deplete the ozone layer.
2. Investigation of the potential health effects of 1,1,3-Trichloro-2,2,3-trifluoropropane exposure.
3. Study of the environmental impact of 1,1,3-Trichloro-2,2,3-trifluoropropane and its breakdown products.
4. Development of new synthesis methods for 1,1,3-Trichloro-2,2,3-trifluoropropane that are more environmentally friendly.
5. Exploration of the use of 1,1,3-Trichloro-2,2,3-trifluoropropane as a solvent in industrial processes.
In conclusion, 1,1,3-Trichloro-2,2,3-trifluoropropane is a chemical compound that has been widely used as a refrigerant and fire extinguishing agent. Despite its usefulness, it has been phased out due to its ozone-depleting potential. However, 1,1,3-Trichloro-2,2,3-trifluoropropane remains a subject of interest in scientific research due to its unique chemical properties and potential applications in various fields. Future research will continue to explore the environmental impact, health effects, and potential uses of this compound.
Synthesemethoden
1,1,3-Trichloro-2,2,3-trifluoropropane can be synthesized by the reaction of 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trichloro-2,2,3-trifluoropropane has been studied for its potential as a solvent for organic compounds, as well as its use in gas chromatography and as a blowing agent in the production of foam insulation. It has also been investigated for its potential as a refrigerant in air conditioning and refrigeration systems.
Eigenschaften
CAS-Nummer |
131221-36-8 |
|---|---|
Produktname |
1,1,3-Trichloro-2,2,3-trifluoropropane |
Molekularformel |
C3H2Cl3F3 |
Molekulargewicht |
201.4 g/mol |
IUPAC-Name |
1,1,3-trichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-1(5)3(8,9)2(6)7/h1-2H |
InChI-Schlüssel |
PJJNYNCHHJISIH-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)Cl)(F)F)(F)Cl |
Kanonische SMILES |
C(C(C(Cl)Cl)(F)F)(F)Cl |
Synonyme |
1,1,3-Trichloro-2,2,3-trifluoropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



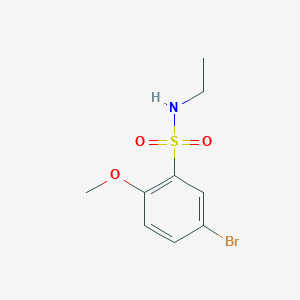
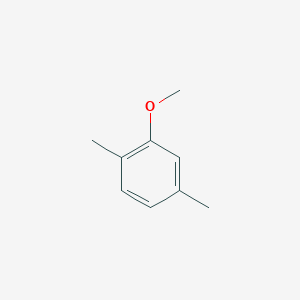



![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)
